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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

determination of nitrite in various food samples using 1-Naphthylamine hydrochloride. This

method is based on the well-established Griess diazotization-coupling reaction, a widely used

colorimetric technique for nitrite analysis.

Introduction
Nitrite is a common food additive used for curing meats, preventing bacterial growth, and fixing

color. However, excessive levels of nitrite can lead to the formation of carcinogenic N-

nitrosamines. Therefore, accurate and reliable quantification of nitrite in food products is crucial

for food safety and quality control. The Griess test offers a simple, cost-effective, and sensitive

method for this purpose.[1]

The principle of the method involves the diazotization of a primary aromatic amine, such as

sulfanilic acid, by nitrite in an acidic medium. The resulting diazonium salt is then coupled with

a naphthylamine derivative, historically 1-Naphthylamine hydrochloride, to form a stable,

colored azo dye.[1][2] The intensity of the color, which is directly proportional to the nitrite

concentration, is measured spectrophotometrically.

Note: Due to the carcinogenic nature of 1-Naphthylamine, modern adaptations of the Griess

method often substitute it with the safer alternative, N-(1-naphthyl)ethylenediamine

dihydrochloride (NEDA).[2] This document will provide the protocol using 1-Naphthylamine
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hydrochloride as requested, but users should be aware of the associated risks and consider

using NEDA.

Chemical Reaction Principle
The Griess reaction for nitrite detection using sulfanilic acid and 1-Naphthylamine
hydrochloride proceeds in two steps under acidic conditions:

Diazotization: Nitrite ions (NO₂⁻) react with sulfanilic acid to form a diazonium salt.

Coupling: The diazonium salt then couples with 1-Naphthylamine hydrochloride to

produce a colored azo compound.
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Caption: Chemical reaction pathway for nitrite detection.

Quantitative Data Summary
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The performance of the Griess method for nitrite determination can vary depending on the

specific reagents and instrumentation used. The following table summarizes typical quantitative

data found in the literature for methods employing a diazotization-coupling reaction.

Parameter
Typical Value
Range

Food Matrix
Examples

Reference(s)

Limit of Detection

(LOD)

0.01 - 0.1 mg/L (or

mg/kg)

Meat products, Water,

Infant foods
[3][4][5]

Limit of Quantification

(LOQ)

0.04 - 0.4 mg/L (or

mg/kg)

Meat products, Infant

foods
[3][4]

Linearity Range 0.05 - 2.5 µg/mL Water, Saliva [6][7]

Recovery 82% - 105%

Meat products (cod

roe, fish sausage,

ham)

[3][8]

Repeatability (RSDr) 2.0% - 5.8% Meat products [8]

Reproducibility

(RSDR)
3.2% - 11% Meat products [8]

Wavelength of Max.

Absorbance (λmax)
520 - 550 nm General [6][7][9]

Experimental Protocols
The following protocols are generalized from various sources. Researchers should optimize the

procedures for their specific sample matrices and instrumentation.

Griess Reagent A (Diazotizing Reagent): Dissolve 0.5 g of sulfanilic acid in 150 mL of 20%

(v/v) glacial acetic acid. This solution is stable for several weeks when stored in a

refrigerator.

Griess Reagent B (Coupling Reagent): Dissolve 0.1 g of 1-Naphthylamine hydrochloride
in 20 mL of distilled water. Add this to 150 mL of 20% (v/v) glacial acetic acid. This solution

should be stored in a dark bottle and is less stable than Reagent A.
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Nitrite Stock Standard Solution (1000 mg/L): Accurately weigh 1.500 g of sodium nitrite

(NaNO₂), dissolve it in deionized water, and dilute to 1000 mL in a volumetric flask.

Nitrite Working Standard Solutions: Prepare a series of working standards by diluting the

stock solution with deionized water to cover the expected concentration range of the

samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

Homogenization: Weigh 10 g of a representative food sample and homogenize it with 100

mL of hot deionized water (approximately 70-80°C) for 2 minutes.[10]

Protein Precipitation:

Add 5 mL of saturated borax solution to the homogenate and mix.[10]

Add 5 mL of 10.6% (w/v) potassium ferrocyanide solution and mix.[10]

Add 5 mL of 22% (w/v) zinc acetate solution, mix thoroughly, and allow the mixture to

stand for 30 minutes.[10]

Filtration: Filter the mixture through a Whatman No. 1 filter paper. The clear filtrate is the

sample extract.

Dilution: If necessary, dilute the sample extract with deionized water to bring the nitrite

concentration within the linear range of the standard curve.

Pipette 10 mL of the sample extract (or diluted extract) into a 50 mL volumetric flask.

Add 2 mL of Griess Reagent A, mix well, and allow the reaction to proceed for 5 minutes at

room temperature.

Add 2 mL of Griess Reagent B, mix, and allow the color to develop for 20 minutes at room

temperature, protected from light.

Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.

Measure the absorbance of the solution at the wavelength of maximum absorbance (typically

around 520 nm) using a spectrophotometer. Use a reagent blank (10 mL of deionized water

instead of the sample extract) to zero the instrument.
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Prepare a series of nitrite working standards as described in section 4.1.

Treat 10 mL of each working standard with the Griess reagents following the same

procedure as for the sample extract (section 4.3).

Measure the absorbance of each standard.

Plot a calibration curve of absorbance versus nitrite concentration (mg/L).

Determine the concentration of nitrite in the sample extract from the calibration curve using

its measured absorbance.

The nitrite concentration in the original food sample is calculated as follows:

Nitrite (mg/kg) = (C × V × D) / W

Where:

C = Concentration of nitrite in the sample extract from the calibration curve (mg/L)

V = Final volume of the sample extract (L)

D = Dilution factor (if any)

W = Weight of the food sample (kg)

Experimental Workflow
The overall experimental workflow for the determination of nitrite in food samples is illustrated

below.
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Caption: Experimental workflow for nitrite analysis in food.
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Conclusion
The use of 1-Naphthylamine hydrochloride in the Griess test provides a reliable and

accessible method for the quantification of nitrite in food samples. While effective, safety

precautions are paramount when handling 1-Naphthylamine hydrochloride due to its

carcinogenicity. Adherence to detailed protocols and proper validation are essential for

obtaining accurate and reproducible results, ensuring food safety and compliance with

regulatory standards. The substitution with N-(1-naphthyl)ethylenediamine dihydrochloride is

highly recommended for routine analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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